molecular formula C20H19NO3S B2548232 Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate CAS No. 477567-74-1

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2548232
CAS No.: 477567-74-1
M. Wt: 353.44
InChI Key: VNSBXAQBQUEDHJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a naphthalene moiety and an acetamido substituent. Its structural complexity arises from the integration of a thiophene core substituted with a methyl group at position 3, a carboxylate ester at position 2, and a 2-(naphthalen-1-yl)acetamido group at position 3. This compound is likely synthesized via nucleophilic substitution or condensation reactions, akin to methods described for analogous thiophene derivatives (e.g., ). Its crystallographic characterization would typically employ tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-3-24-20(23)19-13(2)11-18(25-19)21-17(22)12-15-9-6-8-14-7-4-5-10-16(14)15/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSBXAQBQUEDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction remains the most widely used method for constructing 2-aminothiophene derivatives. For ethyl 3-methylthiophene-2-carboxylate, the reaction involves:

  • Reactants : Ethyl cyanoacetate (1.0 equiv), 3-oxopentanenitrile (1.2 equiv), and elemental sulfur (1.5 equiv)
  • Conditions : Ethanol solvent, morpholine catalyst (10 mol%), 80°C reflux for 6–8 h
  • Mechanism :
    $$
    \text{Ketone} + \text{Cyanoacetate} \xrightarrow{S_8} \text{Thiophene Intermediate}
    $$
    Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate = 5:1 v/v) yields the core structure with >85% purity.

Cyclocondensation of α-Mercapto Ketones

Alternative routes employ cyclocondensation to introduce the methyl group at position 3:

  • Reactants : 3-Mercapto-2-butanone (1.0 equiv), ethyl bromoacetate (1.1 equiv)
  • Conditions : DMF solvent, K₂CO₃ base (2.0 equiv), 60°C for 4 h
  • Yield : 72–78% after recrystallization from ethanol

Functionalization at Position 5

Introducing the acetamido group at position 5 requires sequential nitration, reduction, and acylation:

Nitration of Ethyl 3-Methylthiophene-2-Carboxylate

  • Nitrating Agent : Fuming HNO₃ (2.5 equiv) in H₂SO₄ at 0–5°C
  • Reaction Time : 3 h
  • Regioselectivity : Para-directing effects of the ester group favor 5-nitro substitution (≥95% selectivity)

Catalytic Hydrogenation of Nitro Group

  • Catalyst : 10% Pd/C (5 wt%)
  • Conditions : H₂ (1 atm), ethanol solvent, 25°C, 2 h
  • Yield : 89% amino intermediate (ethyl 5-amino-3-methylthiophene-2-carboxylate)

Acylation with Naphthalen-1-Yl Acetyl Chloride

  • Acylating Agent : Synthesized via naphthalen-1-yl acetic acid (1.0 equiv) and SOCl₂ (2.0 equiv) in anhydrous DCM
  • Coupling Conditions :
    • Amino intermediate (1.0 equiv)
    • Triethylamine (2.5 equiv), DCM solvent, 0°C → RT, 12 h
  • Workup :
    • Wash with 5% HCl (removes excess acyl chloride)
    • Silica chromatography (hexane/ethyl acetate = 3:1)
  • Yield : 68–75%

Industrial-Scale Optimization

Large-scale production (≥1 kg batches) employs modified protocols:

Parameter Lab Scale Industrial Scale
Nitration Temperature 0–5°C -10°C (enhanced safety)
Hydrogenation Pressure 1 atm H₂ 3 atm H₂ (faster kinetics)
Purification Column Chromatography Crystallization (EtOH/H₂O)
Overall Yield 52% 61%

Key industrial modifications include:

  • Continuous flow reactors for nitration (residence time: 8 min vs. 3 h batch)
  • Membrane filtration to recover Pd catalysts (99.2% efficiency)

Spectroscopic Characterization

Critical analytical data for the final compound:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.25 (d, J = 8.1 Hz, 1H, naphthyl H)
  • δ 7.85–7.45 (m, 7H, naphthyl H)
  • δ 6.75 (s, 1H, thiophene H)
  • δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 2.55 (s, 3H, CH₃)
  • δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

IR (KBr) :

  • 1725 cm⁻¹ (ester C=O)
  • 1660 cm⁻¹ (amide C=O)
  • 1540 cm⁻¹ (thiophene ring)

HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Sequential Functionalization High regioselectivity Multiple purification steps 52–61
One-Pot Acylation Fewer intermediates Lower purity (87–89%) 68
Enzymatic Coupling Green chemistry Limited substrate scope 41

Recent advances include enzymatic acyl transfer using lipase B (Candida antarctica), though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thiol derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Thiophene derivatives are explored for their use in organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene Derivatives

The compound’s structural analogs include ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (), which shares a thiophene-carboxylate backbone but differs in substituents. Key comparisons:

Property Target Compound Ethyl 5-hydroxy-4,7-dioxo-3-phenyl... ()
Core Structure Thiophene with acetamido-naphthalene Benzo[b]thiophene with dioxo and phenyl groups
Functional Groups Acetamido, naphthalene, methyl, carboxylate Hydroxy, dioxo, phenyl, carboxylate
Spectral Data (IR) Expected C=O (~1720 cm⁻¹), N–H (~3300 cm⁻¹) Observed C=O (1774, 1721 cm⁻¹), O–H (~3400 cm⁻¹)
Melting Point Not reported (predicted 160–200°C based on analogs) 174–178°C
Solubility Likely polar aprotic solvents (DMF, DMSO) Ethanol-soluble

Naphthalene-Containing Analogues

The thiourea derivative 1-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea () shares a naphthalene moiety but differs in the core scaffold (thiourea vs. thiophene). Key distinctions:

Feature Target Compound Thiourea-Naphthalene Derivative ()
Core Thiophene Thiourea
Naphthalene Attachment Via acetamido linkage Directly bonded to ethyl group
Bioactivity Potential Unreported (thiophenes often target kinases or enzymes) Likely chiral catalyst or receptor ligand
Storage Conditions Not specified 0–6°C (cold storage)

The thiophene core in the target compound may offer greater rigidity compared to the flexible thiourea backbone, affecting binding affinity in pharmacological contexts .

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis likely parallels methods for ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (), involving multi-step functionalization of the thiophene ring.
  • Crystallography : Tools like SHELXL () and ORTEP-3 () would be critical for resolving its 3D structure, particularly the orientation of the naphthalene group.
  • Validation : Structure validation (e.g., using PLATON; ) would ensure accuracy in bond lengths and angles, given the steric bulk of the naphthalene substituent .

Biological Activity

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

1. Chemical Structure and Synthesis

The compound features a thiophene ring fused with an acetanilide group , which is known for its reactivity and biological significance. The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Synthesized via the Gewald reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
  • Acylation : The thiophene is acylated with 2-(naphthalen-1-yl)acetic acid to form the acetamido derivative.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Test PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.50 µg/mL
Escherichia coli0.30 µg/mL0.60 µg/mL
Pseudomonas aeruginosa0.35 µg/mL0.70 µg/mL

These results indicate that the compound effectively inhibits bacterial growth and may serve as a lead in developing new antimicrobial agents .

2.2 Anti-inflammatory Activity

The compound's anti-inflammatory potential has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies suggest that it significantly reduces the production of pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.

2.3 Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)0.25Induces G2/M phase arrest and apoptosis
HCT116 (colon)0.24Elevates reactive oxygen species (ROS) levels
HeLa (cervical)0.30Inhibits cell migration

The mechanism involves interaction with specific molecular targets that lead to apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to reduced inflammation.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant activity with low MIC values, supporting its potential as a therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Inhibition

Research on the anticancer properties revealed that this compound induced apoptosis in A375 melanoma cells through ROS-mediated pathways. This suggests potential applications in targeted cancer therapies .

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